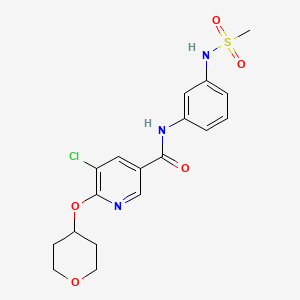![molecular formula C13H22N2O B2633921 N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea CAS No. 667865-02-3](/img/structure/B2633921.png)
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. 2.1]hept-5-en-2-yl-N'-butyl-N-methylurea.
Mechanism Of Action
The mechanism of action of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of essential metabolites in target organisms. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea has been shown to have a range of biochemical and physiological effects on target organisms. In plants, the compound inhibits the activity of enzymes involved in the biosynthesis of chlorophyll and carotenoids, leading to a decrease in photosynthetic activity and ultimately, plant death. In animals, the compound has been shown to have antitumor and antibacterial effects, although the exact mechanisms are not fully understood.
Advantages And Limitations For Lab Experiments
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields under controlled conditions. The compound is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a new class of bioactive compounds for use in medicine and agriculture. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Synthesis Methods
The synthesis of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea involves the reaction of butylamine and methyl isocyanate with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, and under controlled conditions of temperature and pressure. The yield of the synthesis method varies depending on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea has been studied for its potential applications as a herbicide, insecticide, and fungicide in agriculture. It has also been investigated for its antibacterial, antifungal, and antitumor properties in medicine. The compound has shown promising results in vitro and in vivo studies, demonstrating its potential as a new class of bioactive compounds.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-3-butyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-4-7-14-13(16)15(2)12-9-10-5-6-11(12)8-10/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSHPYPGPUDCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N(C)C1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)
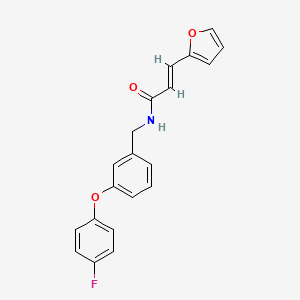
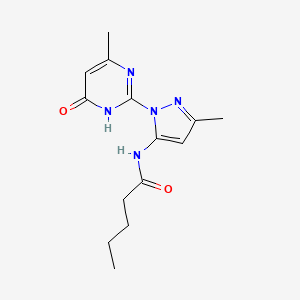
![3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2633847.png)

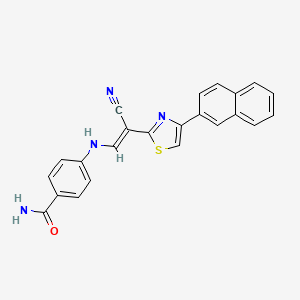

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)
![Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate](/img/structure/B2633854.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)
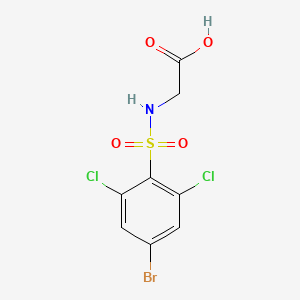
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
